N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
Description
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H17NO5/c24-21(23-13-17-7-4-10-26-17)14-27-16-8-9-18-19(15-5-2-1-3-6-15)12-22(25)28-20(18)11-16/h1-12H,13-14H2,(H,23,24) |
InChI Key |
UPAKTFDDJLPFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-4-phenyl-2H-chromen-7-ol and furan-2-ylmethanol.
Formation of Intermediate: The chromen-2-one derivative is reacted with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with furan-2-ylmethanol under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the chromen-2-one moiety may yield dihydro derivatives.
Scientific Research Applications
Anticancer Applications
N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is part of a broader class of Mannich bases that have shown promising anticancer properties. Research has indicated that similar compounds exhibit cytotoxicity against various cancer cell lines, including hepatoma and leukemia cells. For instance, Mannich bases derived from furan and chromene structures have demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity of Mannich Bases
| Compound Type | Cell Line | Relative Cytotoxicity (vs. 5-FU) |
|---|---|---|
| Mannich Base A | Huh-7 Hepatoma | 2.1 - 2.8 times |
| Mannich Base B | Jurkat Cells | 2.6 - 4.2 times |
| Mannich Base C | L6 Myoblasts | 1.2 - 2.2 times |
Antiviral Properties
Compounds containing furan and chromene moieties have been investigated for their antiviral activities. The structural features of this compound may allow it to interact with viral proteins or inhibit viral replication pathways. Studies on related compounds have shown effectiveness against various viruses, suggesting potential for further exploration in antiviral drug development .
Neuroprotective Effects
The neuroprotective potential of heterocyclic compounds, including those similar to this compound, has been highlighted in research focused on Alzheimer's disease therapy. These compounds can modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration . The presence of furan and chromene rings is particularly advantageous for targeting neurodegenerative pathways.
Table 2: Neuroprotective Mechanisms
| Mechanism | Effect |
|---|---|
| Antioxidant Activity | Reduces oxidative stress |
| Neurotransmitter Modulation | Enhances synaptic plasticity |
| Anti-inflammatory Properties | Decreases neuroinflammation |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves the reaction of furan derivatives with chromene-based compounds, leading to a diverse range of derivatives with varying biological activities. Understanding the SAR is crucial for optimizing the efficacy of these compounds in therapeutic applications.
Key Structural Features:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Chromene Moiety : Enhances interaction with biological targets due to its planar structure.
- Acetamide Group : Provides necessary solubility and bioavailability.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of furan-chromene hybrids significantly inhibited tumor growth in xenograft models .
- Antiviral Screening : Research indicated that compounds similar to N-(furan-2-ylmethyl)-2-(chromenyl) acetamides exhibited potent activity against influenza virus strains, highlighting their potential as antiviral agents .
- Neuroprotection in Animal Models : Experimental models showed that administration of furan-based compounds led to improved cognitive function and reduced amyloid plaque formation in Alzheimer’s disease models .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Table 1 summarizes key structural analogs and their substituents:
Key Observations :
- Position 4 Substitution : The phenyl group in the target compound contrasts with methyl (), trifluoromethyl (), or acetyl () groups in analogs. Electron-withdrawing groups (e.g., CF₃) may enhance metabolic stability .
- Amide Modifications : The furan-2-ylmethyl amide is unique to the target compound, while others feature chlorophenyl (), flurbiprofen-derived biphenyl (), or simpler alkyl/aryl groups ().
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃, Cl) may reduce oxidative metabolism, extending half-life .
Biological Activity
N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article synthesizes current knowledge on its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a furan moiety with a chromen derivative. This combination may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the chromen scaffold have been reported to inhibit various cancer cell lines effectively. The specific compound this compound was evaluated for its cytotoxicity against several cancer cell lines, showing promising results.
The structure–activity relationship (SAR) analysis suggests that the presence of the furan and chromen groups is critical for enhancing cytotoxic activity against these cell lines.
2. Antimicrobial Activity
Compounds with furan and phenolic structures have demonstrated antimicrobial properties. The target compound's ability to inhibit bacterial growth was tested against various strains, including Gram-positive and Gram-negative bacteria.
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.
Study 1: Anticancer Efficacy
In a recent study, this compound was administered to mice bearing xenograft tumors. The treatment resulted in a substantial reduction in tumor size compared to controls, with minimal side effects observed.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against clinical isolates of bacteria resistant to conventional antibiotics. The results showed that it retained activity against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide with high purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the chromenone core (e.g., alkylation or etherification at the 7-hydroxy position) followed by coupling with the furan-2-ylmethyl acetamide moiety. Critical parameters include temperature control (e.g., room temperature for condensation steps), pH adjustments to avoid side reactions, and purification via recrystallization or chromatography. Analytical validation using -NMR and mass spectrometry ensures structural fidelity and purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry. For example, coupling constants in -NMR distinguish aromatic protons in the chromenone and furan rings .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intermolecular interactions. The program’s robustness in handling anisotropic displacement parameters is critical for accurate electron density mapping .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents (DMSO, ethanol, buffers) via UV-Vis spectroscopy or HPLC. Adjust pH to mimic physiological conditions.
- Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) and analyze using LC-MS to identify breakdown products .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. phenyl groups) on bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time). Use positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
- Orthogonal Assays : Confirm results via complementary methods (e.g., SPR for binding kinetics if initial data relied on fluorescence quenching) .
Q. What experimental designs are optimal for evaluating metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human or rodent microsomes, and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance using the substrate depletion method.
- CYP450 Inhibition Screening : Use fluorogenic probes to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
